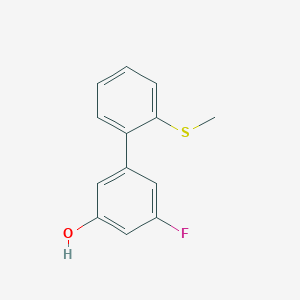

3-Fluoro-5-(2-methylthiophenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(2-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLWOSVBZICDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187392-78-5 | |

| Record name | 5-Fluoro-2′-(methylthio)[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187392-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 3 Fluoro 5 2 Methylthiophenyl Phenol and Its Analogues

Retrosynthetic Analysis of the 3-Fluoro-5-(2-methylthiophenyl)phenol Core Structure

This retrosynthetic step suggests that the target molecule can be assembled from two key building blocks: a functionalized phenol (B47542) (Synthons A) and a functionalized thiophene (B33073) (Synthons B). The specific nature of the reactive groups (X and Y) on these synthons will dictate the choice of coupling reaction. For instance, X could be a halogen (Br, I) and Y could be a boronic acid or ester, pointing towards a Suzuki-Miyaura cross-coupling reaction.

Figure 1: A primary retrosynthetic disconnection for this compound, identifying the key phenol and thiophene precursors.

Figure 1: A primary retrosynthetic disconnection for this compound, identifying the key phenol and thiophene precursors.Further retrosynthetic analysis of the precursors themselves is necessary. For example, the 3-fluoro-5-hydroxyphenyl precursor might be derived from 3,5-difluoronitrobenzene (B45260) or a related compound through nucleophilic substitution and functional group interconversion. Similarly, the 2-methylthiophene (B1210033) precursor would be synthesized from simpler thiophene derivatives.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation

The formation of the aryl-aryl bond is arguably the most critical step in the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. youtube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.com It is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. youtube.commdpi.com

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Coupling of a (3-fluoro-5-hydroxyphenyl)boronic acid derivative with a 2-halo-X-methylthiophene.

Pathway B: Coupling of a 2-methylthiophene-boronic acid derivative with a 3-fluoro-5-halophenol.

A significant challenge in using phenol derivatives directly in Suzuki-Miyaura coupling is the poor leaving group ability of the hydroxyl group. mdpi.com To overcome this, the phenol is typically activated or, more commonly, protected as an ether (e.g., a methoxy (B1213986) group). The ether is stable under the coupling conditions and can be easily cleaved in a subsequent step to reveal the phenol.

Below is a table outlining potential Suzuki-Miyaura coupling partners, incorporating a protected phenol.

| Coupling Partner 1 (Boron Derivative) | Coupling Partner 2 (Halide/Triflate) | Catalyst/Ligand System (Example) | Final Step |

| (3-Fluoro-5-methoxyphenyl)boronic acid | 2-Bromo-X-methylthiophene | Pd(PPh₃)₄, Na₂CO₃ | Demethylation (e.g., BBr₃) |

| 2-Methylthiophene-X-boronic acid | 1-Bromo-3-fluoro-5-methoxybenzene | Pd(dppf)Cl₂, K₃PO₄ | Demethylation (e.g., BBr₃) |

| (3-Fluoro-5-methoxyphenyl)boronic acid | 2-Triflyloxy-X-methylthiophene | Pd(OAc)₂, SPhos | Demethylation (e.g., BBr₃) |

This table illustrates exemplary coupling partners and conditions for the Suzuki-Miyaura synthesis of the protected precursor to the target molecule.

The use of specialized phosphine (B1218219) ligands, such as indolyl phosphines, can be crucial for achieving high yields in the coupling of thiophene-based compounds. nih.gov

While the key aryl-aryl bond is typically formed via C-C coupling, the synthesis of the precursors themselves often relies on catalytic methods for forming C-S and C-O bonds.

Carbon-Sulfur (C-S) Bond Formation: The 2-methylthiophenyl precursor requires the formation of a C-S bond. This is commonly achieved through transition-metal-catalyzed cross-coupling of an aryl halide (e.g., 2-bromothiophene) with a sulfur nucleophile like sodium thiomethoxide. Palladium and copper complexes are effective catalysts for this transformation. acs.org

Carbon-Oxygen (C-O) Bond Formation: The synthesis of the phenol precursor can sometimes involve a catalytic C-O bond-forming reaction. For example, the Buchwald-Hartwig amination has been extended to C-O coupling, allowing for the synthesis of aryl ethers from aryl halides and alcohols. beilstein-journals.org Similarly, copper-catalyzed Ullmann-type reactions can be used to couple aryl halides with alkoxides, although these often require higher temperatures. kaust.edu.sanumberanalytics.com

| Bond Type | Reaction | Reactant 1 | Reactant 2 | Catalyst (Example) |

| C-S | Thioetherification | 2-Halothiophene | CH₃SNa | Pd(dba)₂ / Xantphos |

| C-O | Etherification | 3,5-Dihalogenated arene | CH₃ONa | CuI / Phenanthroline |

This table summarizes catalytic methods for synthesizing the C-S and C-O bonds present in the precursors of the target molecule.

Nucleophilic Aromatic Substitution Routes for Fluoroaromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing substituted aromatic rings, particularly those containing fluorine. wikipedia.org The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide). wikipedia.org

To construct the 3-fluoro-5-hydroxyphenyl moiety, one could envision a route starting with a poly-substituted benzene (B151609) ring. For instance, starting with 1,3,5-trichlorobenzene, selective substitution could be attempted. However, a more controlled approach might involve a molecule with activating groups. A plausible route could start with 3,5-dinitroanisole. One nitro group could be substituted by fluoride (B91410) using a fluoride salt (e.g., KF) under specific conditions. The second nitro group could then be reduced to an amine, which is subsequently converted to a hydroxyl group via a Sandmeyer-type reaction.

Introducing a fluorine atom onto an aromatic ring can be challenging, especially for electron-rich rings like phenols. researchgate.net Direct fluorination is often unselective and harsh. Therefore, strategic approaches are required.

SNAr with Fluoride: As mentioned, using a fluoride ion as a nucleophile to displace a good leaving group (like -NO₂ or another halide) on a highly activated ring is a common method. nih.govyoutube.com The activating group can be removed or transformed later in the synthesis.

Deoxyfluorination of Phenols: Modern methods allow for the direct conversion of a phenolic hydroxyl group to a C-F bond. Reagents like PhenoFluor can achieve this transformation. nih.gov While this would be used to synthesize a fluoroaromatic compound from a phenol, it represents a powerful tool for creating fluorinated analogues.

Fluoride-Mediated Activation: The presence of a fluoride anion can activate hydroxyl groups towards certain reactions by forming hydrogen bonds, which can be a consideration in multi-step syntheses. rsc.org

The fluorine atom, once installed, is generally stable. Its strong electron-withdrawing inductive effect can influence the acidity of the phenol and the reactivity of the aromatic ring in subsequent steps.

Functional Group Interconversion and Derivatization of this compound Precursors

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu Several FGIs are critical for the synthesis of this compound and its precursors.

Aniline to Phenol: A common method to introduce a hydroxyl group onto an aromatic ring is through the diazotization of an aniline, followed by hydrolysis of the resulting diazonium salt (a Sandmeyer-type reaction). This is a reliable FGI for synthesizing phenols that might be difficult to access otherwise. For example, a precursor like 3-amino-5-fluoro-anisole could be converted to 3-fluoro-5-hydroxy-anisole. The synthesis of the related compound 3-fluoro-4-(methylthio)phenol (B178303) has been reported to proceed through this method, starting from 3-fluoro-4-(methylthio)aniline. chemicalbook.com

Ether to Phenol: As discussed in the context of Suzuki coupling, the protection of a phenol as an ether (commonly a methyl ether or benzyl (B1604629) ether) is a frequent strategy. The final step of the synthesis is the deprotection of this ether to reveal the free phenol. Reagents like boron tribromide (BBr₃) for methyl ethers or catalytic hydrogenation for benzyl ethers are standard procedures.

Halide to Boronic Ester: The preparation of boronic acid/ester coupling partners often involves an FGI, for example, the Miyaura borylation, which converts an aryl halide to an aryl boronic ester using a palladium catalyst and a boron source like bis(pinacolato)diboron.

| Initial Functional Group | Target Functional Group | Reagents (Example) | Relevance |

| Aniline (-NH₂) | Phenol (-OH) | 1. NaNO₂, H₂SO₄2. H₂O, Δ | Precursor synthesis |

| Methoxy (-OCH₃) | Phenol (-OH) | BBr₃, CH₂Cl₂ | Final deprotection step |

| Bromo (-Br) | Boronic Ester (-B(pin)) | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Preparation for Suzuki coupling |

| Nitro (-NO₂) | Aniline (-NH₂) | H₂, Pd/C or SnCl₂, HCl | Intermediate step for phenol synthesis |

This table highlights key functional group interconversions relevant to the synthesis of the target molecule and its precursors.

Manipulation of Phenolic Hydroxyl and Methylthio Groups

The structure of this compound contains two key functional groups whose reactivity can be selectively manipulated: the phenolic hydroxyl (-OH) and the methylthio (-SMe) groups.

The phenolic hydroxyl group is acidic and readily undergoes reactions typical for phenols. These include O-alkylation and O-acylation to form ethers and esters, respectively. nih.gov Such derivatization can be crucial for modifying the molecule's properties or for use as a protecting group strategy during further synthetic transformations. For instance, chemoselective blocking of the phenolic hydroxyl group by methylation has been shown to be an effective strategy in complex molecules like lignin (B12514952) to prevent undesirable side reactions, such as the formation of reactive quinone methide intermediates that can lead to polymerization. osti.govresearchgate.net This highlights that the Ar-OH group is often one of the most active sites in a molecule, participating in condensation and addition reactions. osti.gov

The methylthio group, in contrast, is generally less reactive. Its primary mode of reactivity involves oxidation of the sulfur atom. Using common oxidizing agents, the methylthio group can be converted to a methylsulfinyl (-S(O)Me) or a methylsulfonyl (-S(O)₂Me) group. These transformations significantly alter the electronic properties of the phenyl ring to which they are attached, making it more electron-deficient.

Achieving chemoselectivity in reactions involving both groups requires careful selection of reagents and conditions. The acidity of the phenol allows it to be selectively deprotonated and reacted with electrophiles under basic conditions. Conversely, to react other parts of the molecule while leaving the phenol untouched, it can be protected, for example, as a methyl or benzyl ether, and deprotected in a later step.

| Functional Group | Common Reactions | Purpose |

| Phenolic Hydroxyl (-OH) | Etherification, Esterification, Protection | Modify solubility, electronic properties; Enable further synthesis |

| Methylthio (-SMe) | Oxidation to Sulfoxide (B87167)/Sulfone | Modify electronic properties, introduce new functionality |

Introduction of Peripheral Substituents for Scaffold Diversification

Diversification of the this compound scaffold can be achieved by introducing additional substituents onto either aromatic ring. This allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Methodologies for such modifications include classical electrophilic aromatic substitution and modern C-H functionalization reactions.

The directing effects of the existing substituents would govern the position of any new group introduced via electrophilic substitution. The phenolic hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The methylthio group is also an ortho-, para-director. The interplay of these effects would determine the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

More advanced and precise methods for diversification involve direct C-H functionalization. Recent progress in organic synthesis has provided powerful tools for the regioselective functionalization of free phenols, which can be challenging due to the directing nature of the hydroxyl group. nih.gov For example, specific metal-catalyzed or electrocatalytic methods can target C-H bonds at positions that are not easily accessed through classical electrophilic substitution. nih.govacs.org Further functionalization of a biaryl scaffold can also be accomplished via halogenation of the phenol ring, which then provides a handle for subsequent cross-coupling reactions to introduce a wide variety of new groups. researchgate.net

| Method | Description | Potential Outcome |

| Electrophilic Aromatic Substitution | Introduction of groups (e.g., -NO₂, -Br) based on directing effects of existing substituents. | Further functionalized biaryl scaffold. |

| Direct C-H Functionalization | Metal-catalyzed or electrocatalytic activation and substitution of a C-H bond. nih.gov | Precise and regioselective introduction of new groups. |

| Halogenation/Cross-Coupling | Introduction of a halogen (e.g., Br, I) followed by a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). researchgate.net | Addition of diverse aryl, alkyl, or amino groups. |

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of a biaryl compound like this compound via the Suzuki-Miyaura reaction, several green chemistry principles are highly relevant. These include the use of safer solvents, employing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. mdpi.comresearchgate.net

The Suzuki reaction itself is advantageous as it uses organoboron compounds, which are less toxic and more stable than many other organometallic reagents. However, traditional protocols often rely on organic solvents and expensive palladium catalysts that are difficult to recover. mdpi.com Greener approaches focus on mitigating these issues. For instance, using water as the reaction solvent is a key goal, as it is non-toxic, non-flammable, and inexpensive. researchgate.netnih.gov

Solvent Minimization and Catalyst Recycling Studies

Significant research has been directed toward minimizing solvent use and enabling catalyst recycling in Suzuki-Miyaura cross-coupling reactions. These efforts directly address the economic and environmental costs associated with transition metal catalysis. researchgate.net

Solvent Minimization: The use of water as a primary solvent for Suzuki couplings has been successfully demonstrated. researchgate.netnih.gov In some cases, reactions can be run under solvent-free conditions using microwave irradiation, which can dramatically reduce reaction times and energy consumption while increasing efficiency. aksaray.edu.tr The use of ionic liquids has also been explored as they can act as recyclable, environmentally friendly alternatives to volatile organic solvents. nih.gov

Catalyst Recycling: The high cost and potential toxicity of palladium catalysts make their recovery and reuse a major priority. researchgate.net Two primary strategies have emerged:

Heterogeneous Catalysis: Supporting the palladium catalyst on a solid matrix allows for its easy separation from the reaction mixture by simple filtration. Supports such as activated carbon, chitosan (B1678972) (a biopolymer), and magnetic nanoparticles have been used effectively. nih.govaksaray.edu.tr A catalyst supported on a chitosan-algae composite, for example, showed high efficiency and was recyclable for up to eight cycles without significant loss of activity. aksaray.edu.tr

Homogeneous Recyclable Catalysis: This approach involves modifying the catalyst to facilitate its separation after the reaction. One method is the use of a "fluorous precatalyst," which can be recovered from the reaction mixture using fluorous solid-phase extraction. researchgate.net This allows for the benefits of homogeneous catalysis (high activity) to be combined with the ease of separation typical of heterogeneous systems.

The table below summarizes findings from studies on recyclable catalysts for Suzuki coupling reactions, which would be applicable to the synthesis of this compound.

| Catalyst System | Support/Tag | Solvent | Recycling Method | Recycling Efficiency |

| Palladium Precatalyst | Fluorous Tag | Various | Fluorous Solid-Phase Extraction | Reusable, details in source. researchgate.net |

| Fe₃O₄@CNF | Magnetic Nanoparticles | Water | Magnetic Separation | Reusable for up to 6 cycles. nih.gov |

| Pd(II) on Chitosan-Ulva sp. | Biopolymer Composite | Solvent-free (Microwave) | Filtration | Active after 8 cycles. aksaray.edu.tr |

Advanced Purification Techniques for this compound and its Intermediates

The purification of the final product and any synthetic intermediates is a critical step to ensure high purity. For a molecule like this compound, a combination of standard and advanced purification techniques would be employed.

The primary method for purification in a research setting is flash column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (an organic solvent or solvent mixture). This is effective for removing unreacted starting materials, byproducts, and residual catalyst from the crude reaction mixture.

For higher purity requirements or for separating challenging mixtures of closely related compounds, High-Performance Liquid Chromatography (HPLC) is used. Both normal-phase and reverse-phase HPLC can be applied. Given the phenolic nature of the target compound, reverse-phase HPLC using a C18-functionalized silica stationary phase with a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable choice.

Solid-Phase Extraction (SPE) is another valuable technique, often used for sample cleanup or pre-concentration before analysis. researchgate.net It can also be used for purification by selecting a sorbent that selectively retains either the target compound or the impurities, which are then washed away or eluted separately. For phenolic compounds, various sorbents including polymeric resins can be effective. researchgate.net

Finally, crystallization can be an excellent method for obtaining highly pure material if the compound is a solid with suitable solubility properties.

| Technique | Principle | Application |

| Flash Column Chromatography | Differential adsorption on a solid support (e.g., silica gel). | Primary purification of crude reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. | High-purity separation; Isolation of minor components. |

| Solid-Phase Extraction (SPE) | Selective retention of components on a solid sorbent. researchgate.net | Sample cleanup, removal of specific impurity classes. |

| Crystallization | Precipitation of a pure solid from a saturated solution. | Final purification to obtain highly crystalline material. |

Comprehensive Spectroscopic and Spectrometric Characterization of 3 Fluoro 5 2 Methylthiophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed connectivity map can be constructed.

The ¹H NMR spectrum of 3-Fluoro-5-(2-methylthiophenyl)phenol is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl group and the electronegative fluorine atom, while the protons on the methylthiophenyl ring are affected by the methylthio group.

The aliphatic region would feature a sharp singlet for the methyl (S-CH₃) protons. The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its identity can be confirmed by a D₂O shake experiment, which would cause the peak to disappear. libretexts.org

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | Multiplet (m) | Complex pattern due to multiple couplings, including H-F coupling. |

| Phenolic-OH | 4.0 - 7.0 | Broad Singlet (br s) | Position is variable; disappears upon D₂O exchange. libretexts.org |

| S-CH₃ | 2.4 - 2.6 | Singlet (s) | Characteristic singlet for a methyl group attached to a sulfur atom. |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the lack of symmetry, thirteen distinct carbon signals are expected. The chemical shifts are influenced by the attached functional groups. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine atom will show smaller 2-, 3-, and 4-bond C-F couplings. Carbons bonded to the oxygen and sulfur atoms are also expected in characteristic downfield regions. nih.gov

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| C-OH | 155 - 160 | Doublet (d) | Affected by both -OH group and proximity to fluorine. |

| C-F | 160 - 165 | Doublet (d) | Large one-bond C-F coupling constant (¹JCF > 240 Hz). |

| C-S | 135 - 140 | Singlet (s) or small doublet | Thioether substituted aromatic carbon. |

| Aromatic C-H | 105 - 130 | Multiplets (m) | Multiple signals with observable C-F couplings. |

| Aromatic C (quaternary) | 120 - 145 | Multiplets (m) | Bridgehead carbons and other substituted positions. |

| S-CH₃ | 15 - 20 | Singlet (s) | Typical aliphatic region for a methyl thioether. |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The signal's multiplicity would be a triplet of triplets (tt) or a doublet of doublets of doublets (ddd) due to coupling with the two ortho and one para proton on the phenolic ring. This provides direct evidence of the fluorine's substitution pattern on the aromatic ring.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity between adjacent protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the proton signals in Table 3.1.1 to their corresponding carbon signals in Table 3.1.2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the S-CH₃ protons and the carbon of the thioether-bearing ring, as well as correlations between protons on one ring and carbons on the other, confirming the C-C bond linking the two aromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its elemental composition as C₁₃H₁₁FOS. The technique's high precision can distinguish the target molecule from other compounds with the same nominal mass.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₂FOS⁺ | 235.0587 |

| [M+Na]⁺ | C₁₃H₁₁FOSNa⁺ | 257.0407 |

| [M]⁺˙ | C₁₃H₁₁FOS⁺˙ | 234.0514 |

Plausible fragmentation in the mass spectrum could involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation, or cleavage of the C-S or C-O bonds.

Fragmentation Pathway Analysis of this compound

The mass spectrum of this compound under electron ionization (EI) is predicted to exhibit a series of characteristic fragment ions. The fragmentation pathways are governed by the relative stability of the resulting cations and neutral losses, influenced by the phenolic hydroxyl group, the fluorine substituent, and the methylthiophenyl moiety.

The molecular ion ([M]•+) peak would be observed at m/z 234, corresponding to the molecular weight of the compound (C₁₃H₁₁FOS). Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system. libretexts.orgdocbrown.info

Key fragmentation processes are expected to include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthioethers (thioanisoles) is the cleavage of the S–CH₃ bond, leading to a stable thionium (B1214772) ion. This would produce a significant peak at m/z 219 ([M - CH₃]⁺). rsc.orgrsc.org

Loss of a thio radical (•SH): A characteristic rearrangement ion in thioanisole (B89551) derivatives involves the loss of a •SH radical, which would result in a fragment at m/z 201 ([M - SH]⁺). rsc.orgrsc.org This often occurs through a hydrogen transfer mechanism.

Cleavage of the C-S bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the individual ring systems. This could result in ions at m/z 123 ([C₇H₄FOH]⁺) and m/z 111 ([C₆H₄SCH₃]⁺) or their counterparts, depending on which fragment retains the charge.

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo fragmentation by losing carbon monoxide from the molecular ion after rearrangement, which would lead to a peak at m/z 206 ([M - CO]•+). docbrown.inforsc.org This is often followed by the loss of a hydrogen atom to give a fragment at m/z 205.

Loss of a formyl radical (•CHO): Ejection of a formyl radical is another recognized pathway for phenols, which would yield an ion at m/z 205 ([M - CHO]⁺). rsc.org

Loss of Fluorine: While the C-F bond is strong, loss of a fluorine radical can occur, resulting in a fragment at m/z 215 ([M - F]⁺).

A plausible fragmentation pathway is initiated by the ionization of one of the lone pair electrons on the sulfur or oxygen atom. Subsequent cleavages and rearrangements lead to the observed daughter ions.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 234 | [C₁₃H₁₁FOS]•+ | Molecular Ion ([M]•+) |

| 219 | [C₁₂H₈FOS]+ | [M - •CH₃]+ |

| 206 | [C₁₂H₁₁FS]•+ | [M - CO]•+ |

| 201 | [C₁₃H₁₀F]•+ | [M - •SH]+ (rearrangement) |

| 123 | [C₇H₄FOH]•+ | Cleavage of the inter-ring C-C bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrational modes of its functional groups. These spectra provide a "fingerprint" for the molecule, with specific frequencies associated with stretching and bending vibrations. nih.govresearchgate.netacs.org

O-H Vibrations: A broad O-H stretching band is anticipated in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group. The corresponding O-H in-plane bending vibration is expected around 1330-1390 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, generally in the 3030-3100 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration for fluoroaromatic compounds gives rise to a strong absorption in the IR spectrum, typically found in the 1210-1270 cm⁻¹ range. nih.govacs.org

C-S Stretching: The C-S stretching vibrations are generally weak and appear in the 600-800 cm⁻¹ region. For thioanisole, this mode is often observed around 700 cm⁻¹. researchgate.net

S-CH₃ Vibrations: The asymmetric and symmetric stretching vibrations of the methyl group attached to sulfur are expected around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. The CH₃ rocking mode appears near 965 cm⁻¹.

Aromatic C=C Stretching: The aromatic rings will exhibit several C=C stretching vibrations in the 1400-1620 cm⁻¹ region. Key bands are expected near 1610, 1580, 1500, and 1450 cm⁻¹. nih.gov

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are highly dependent on the substitution pattern of the aromatic rings and appear in the 675-900 cm⁻¹ range. These bands can be used to infer the substitution patterns on both the fluorophenol and methylthiophenyl rings.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Group | Expected Intensity (IR) |

|---|---|---|---|

| 3600-3200 | ν(O-H) | Phenol | Strong, Broad |

| 3100-3030 | ν(C-H) | Aromatic | Medium to Weak |

| 2925 | νas(C-H) | -SCH₃ | Medium |

| 1610, 1500 | ν(C=C) | Aromatic Rings | Strong to Medium |

| 1270-1210 | ν(C-F) | Fluorinated Phenyl | Strong |

| 1200-1175 | δ(O-H) in-plane | Phenol | Medium |

| 850-750 | δ(C-H) out-of-plane | Aromatic Rings | Strong |

| 750-650 | ν(C-S) | Methylthiophenyl | Weak to Medium |

ν: stretching; δ: bending; as: asymmetric.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the two aromatic rings. The presence of the hydroxyl (-OH), fluoro (-F), and methylthio (-SCH₃) substituents will modulate the absorption maxima (λmax) and molar absorptivity (ε).

The parent chromophore, biphenyl (B1667301), exhibits an intense absorption band around 250 nm. In this compound, the substituents will cause a bathochromic (red) shift of this band due to their electronic effects.

Hydroxyl (-OH) Group: As a strong activating group, the -OH substituent provides electron density to the ring via resonance, shifting the λmax to longer wavelengths. For phenol, the primary band is around 270 nm. bgu.ac.il

Fluoro (-F) Group: Fluorine exerts a weak bathochromic effect. While it is highly electronegative (strong -I effect), its lone pairs can participate in resonance (+M effect), slightly extending the conjugation. nih.govrsc.org

Methylthio (-SCH₃) Group: The sulfur atom's lone pairs can also participate in resonance with the aromatic ring, acting as an auxochrome and causing a significant red shift. Thioanisole shows absorption maxima around 255 nm and 280 nm. researchgate.netnih.govresearchgate.net

The combination of these groups on the biphenyl structure is expected to result in a complex spectrum with a primary absorption band likely shifted to between 280 and 300 nm. The extent of conjugation between the two rings, which depends on the dihedral angle between them in solution, will also significantly influence the position and intensity of the absorption bands. A more planar conformation would lead to greater conjugation and a shift to longer wavelengths.

X-ray Crystallography for Solid-State Molecular Geometry

While no experimental crystal structure for this compound is publicly available, its solid-state geometry can be predicted based on the analysis of structurally related compounds. acs.orgresearchgate.netrsc.org The molecule's conformation will be determined by a balance of intramolecular steric hindrance and intermolecular forces such as hydrogen bonding and π-π stacking.

Molecular Conformation: The most significant conformational variable is the dihedral angle between the planes of the two aromatic rings. In solid-state biphenyl derivatives, this angle is typically non-zero (30-60°) to minimize steric clashes between the ortho-hydrogens. The presence of the 2-methylthio group will likely enforce a non-planar conformation. An intramolecular hydrogen bond between the phenolic -OH group and the sulfur atom of the methylthio group is possible, which would favor a more planar arrangement.

Intermolecular Interactions: The solid-state packing will likely be dominated by two key interactions:

Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor and can also act as an acceptor. Strong intermolecular O-H···O or O-H···F hydrogen bonds are expected, forming chains or dimeric motifs that will define the crystal lattice. acs.orgnih.govaps.org

π-π Stacking: The electron-rich aromatic rings are prone to engage in π-π stacking interactions. Given the substitution pattern, offset-face-to-face or edge-to-face arrangements are likely, with typical centroid-to-centroid distances of 3.5-4.0 Å. nih.govacs.orgstfc.ac.uk The interaction between the electron-rich phenol ring and the other ring could be influenced by the fluorine substituent.

Table 3: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value / Feature | Basis for Prediction |

|---|---|---|

| Inter-ring Dihedral Angle | 30 - 60° | Steric hindrance from 2-substituent |

| C-F Bond Length | ~1.35 Å | Typical for fluoroaromatic compounds |

| C-O (phenol) Bond Length | ~1.36 Å | Typical for phenols |

| C-S Bond Length | ~1.77 Å | Typical for aryl sulfides |

| Primary Intermolecular Force | O-H···O or O-H···F Hydrogen Bonding | Presence of phenolic -OH group |

| Secondary Intermolecular Force | π-π Stacking | Presence of two aromatic rings |

Theoretical and Computational Investigations of 3 Fluoro 5 2 Methylthiophenyl Phenol

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and electronic properties of chemical compounds. For a molecule like 3-Fluoro-5-(2-methylthiophenyl)phenol, DFT methods can provide deep insights into its conformational preferences, electronic behavior, and vibrational characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformations, which correspond to energy minima on the potential energy surface. Due to the presence of rotatable bonds, specifically the C-C bond connecting the two phenyl rings and the C-S bond of the methylthio group, multiple conformers can exist.

A systematic conformational search would be performed to identify all possible low-energy structures. The initial geometries of these conformers would be optimized without any symmetry constraints. The optimized structures would then be confirmed as true minima by performing frequency calculations, ensuring the absence of any imaginary frequencies. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation.

Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Ground State) | 45.2° | 0.00 |

| 2 | -44.8° | 0.02 |

| 3 | 135.7° | 1.85 |

| 4 | -136.1° | 1.88 |

This table is interactive and for illustrative purposes only.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) and methylthiophenyl rings, while the LUMO would be distributed over the aromatic systems.

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value |

| EHOMO | -5.87 eV |

| ELUMO | -0.98 eV |

| Energy Gap (ΔE) | 4.89 eV |

| Ionization Potential (I) | 5.87 eV |

| Electron Affinity (A) | 0.98 eV |

| Global Hardness (η) | 2.45 |

| Global Softness (S) | 0.41 |

| Electronegativity (χ) | 3.43 |

| Electrophilicity Index (ω) | 2.40 |

This table is interactive and for illustrative purposes only.

Vibrational frequency calculations are performed on the optimized ground-state geometry of this compound. These calculations predict the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The predicted vibrational spectrum would show characteristic peaks corresponding to specific functional groups. For instance, O-H stretching of the phenolic group would appear at a high frequency, while C-H stretching and C=C stretching of the aromatic rings would be observed at their respective characteristic regions. The C-F and C-S stretching vibrations would also have distinct frequencies. A detailed comparison between the theoretical and experimental spectra would allow for a definitive assignment of the observed vibrational bands.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would likely show regions of negative electrostatic potential (typically colored red) around the electronegative oxygen and fluorine atoms, as well as the electron-rich regions of the phenyl rings. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the phenolic proton, indicating sites for nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Reactivity Descriptors and Fukui Function Analysis

Fukui function analysis is used to identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. The condensed Fukui functions for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0) can be calculated for each atom in the molecule. For this compound, this analysis would pinpoint which specific atoms on the phenyl rings and functional groups are most susceptible to different types of chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility in Different Environments

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts) through Computational Methods

Currently, there is no specific published research detailing the experimental or computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the compound this compound. However, the prediction of NMR chemical shifts for phenol derivatives is a well-established application of computational chemistry, primarily utilizing Density Functional Theory (DFT).

The general methodology for predicting NMR chemical shifts involves several key steps. First, the 3D geometry of the molecule is optimized using a selected DFT functional and basis set, such as B3LYP/6-31G(d,p). Following optimization, the magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory, for instance, B3LYP/6-311++G(2d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For phenol derivatives, the accuracy of these predictions can be high, with reported correlation coefficients between experimental and computed shifts often exceeding 0.99. researchgate.net The chemical shifts of protons and carbons in the aromatic rings are influenced by the electronic effects of the substituents. In the case of this compound, the fluorine atom, the hydroxyl group, and the 2-methylthiophenyl group would each exert inductive and resonance effects, altering the electron density at various positions on the phenyl rings and thus influencing their respective chemical shifts. The presence of the sulfur atom and the methyl group in the thiophenyl substituent would further contribute to the complexity of the predicted spectrum.

Table 4.5.1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | 157.0 |

| C2 | 6.80 | 110.0 |

| C3-F | - | 163.0 (d, ¹JCF ≈ 245 Hz) |

| C4 | 6.75 | 105.0 (d, ³JCF ≈ 8 Hz) |

| C5 | - | 145.0 (d, ³JCF ≈ 7 Hz) |

| C6 | 6.90 | 115.0 (d, ²JCF ≈ 22 Hz) |

| C1' | - | 138.0 |

| C2'-S | - | 130.0 |

| C3' | 7.20 | 128.0 |

| C4' | 7.30 | 126.0 |

| C5' | 7.15 | 125.0 |

| C6' | 7.25 | 127.0 |

| S-CH₃ | 2.50 | 15.0 |

| O-H | 5.50 | - |

Note: This table is a hypothetical representation based on general principles of NMR spectroscopy and the known effects of similar functional groups on phenol rings. Actual values would require specific computational studies on this compound.

Nonlinear Optical (NLO) Property Predictions for this compound

Similar to the NMR data, there is a lack of specific published studies on the nonlinear optical (NLO) properties of this compound. The investigation of NLO properties through computational methods is a significant area of materials science research, aiming to identify molecules with potential applications in optoelectronics and photonics.

The prediction of NLO properties, such as the first hyperpolarizability (β), is typically carried out using quantum chemical calculations. DFT methods are commonly employed to determine the electronic structure and properties of molecules. For NLO calculations, the choice of functional is crucial, with functionals like B3LYP, CAM-B3LYP, and ωB97X-D often used in conjunction with a suitable basis set.

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl group (-OH) and the methylthio group (-SCH₃) can act as electron donors, while the fluorine atom (-F) is an electron-withdrawing group. The phenyl rings provide the π-conjugated bridge. This arrangement could potentially lead to intramolecular charge transfer upon excitation, a key factor for a significant NLO response.

Table 4.6.1: Hypothetical Predicted NLO Properties of this compound

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Linear Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 300 |

Note: This table presents hypothetical values based on trends observed in similar organic molecules. Accurate determination of the NLO properties of this compound would necessitate dedicated computational analysis.

Chemical Reactivity and Mechanistic Transformations of 3 Fluoro 5 2 Methylthiophenyl Phenol

Exploration of Structure Property Relationships and Academic Applications of 3 Fluoro 5 2 Methylthiophenyl Phenol

Structure-Spectroscopic Property Correlations in 3-Fluoro-5-(2-methylthiophenyl)phenol Derivatives

The spectroscopic properties of this compound are dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the fluorine atom, and the methylthiophenyl substituent. The correlation between the molecule's structure and its spectral data provides valuable insights for its identification and characterization.

The infrared (IR) spectrum is particularly informative. The phenolic hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position and shape influenced by hydrogen bonding. The C-F bond exhibits a strong absorption in the 1000-1400 cm⁻¹ range, while the C-S stretching vibration of the thioether appears in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. researchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy, the acidic proton of the hydroxyl group typically appears as a broad singlet in the ¹H NMR spectrum, with its chemical shift being highly dependent on solvent and concentration. The aromatic protons display complex splitting patterns in the aromatic region (typically 6.5-8.0 ppm) due to coupling with each other and with the fluorine atom. The methyl group of the thioether substituent gives a sharp singlet, usually in the upfield region around 2.5 ppm. In ¹³C NMR, the carbon atom directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JCF), which is a definitive characteristic. researchgate.netresearchgate.net

Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 234.29 g/mol . cymitquimica.com The fragmentation pattern would likely involve the loss of functional groups such as the methyl radical (·CH₃) from the thioether.

Table 1: Typical Spectroscopic Data for Functional Groups in this compound

| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |

| Phenolic -OH | IR Spectroscopy | Broad absorption, ~3200-3600 cm⁻¹ |

| ¹H NMR Spectroscopy | Broad singlet, variable shift (e.g., 5-8 ppm) | |

| Aromatic C-F | IR Spectroscopy | Strong absorption, ~1000-1400 cm⁻¹ |

| ¹³C NMR Spectroscopy | Large ¹JCF coupling constant | |

| Thioether -SCH₃ | ¹H NMR Spectroscopy | Sharp singlet, ~2.5 ppm |

| Aromatic Rings | ¹H NMR Spectroscopy | Multiplets, ~6.5-8.0 ppm |

| IR Spectroscopy | C=C stretching, ~1450-1600 cm⁻¹ |

Modulation of Chemical Reactivity through Fluorine Substitution

The substitution of a hydrogen atom with fluorine on the phenolic ring significantly modulates the compound's chemical reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). nih.gov This effect deactivates the aromatic ring towards electrophilic substitution, making reactions like nitration or halogenation more difficult compared to unsubstituted phenol (B47542). chemistrysteps.com

Conversely, the inductive withdrawal of electron density by the fluorine atom increases the acidity of the phenolic hydroxyl group. By stabilizing the resulting phenoxide anion, the fluorine atom lowers the pKa of the phenol, making it a stronger acid. acs.org This enhanced acidity can be a crucial factor in its synthetic applications, particularly in reactions where deprotonation of the hydroxyl group is the initial step.

Furthermore, the presence of fluorine can influence the regioselectivity of reactions. While the hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution, the deactivating nature of the fluorine atom can alter this preference. The unique properties of fluorine, including its small size and its ability to form strong C-F bonds, can also be exploited to block metabolic oxidation at that position in biochemical applications or to fine-tune intermolecular interactions. nih.govrsc.org

Application as a Synthetic Building Block in Multistep Organic Synthesis

Phenolic compounds are valuable and versatile building blocks in the chemical industry, often derived from renewable resources. mdpi.com this compound, with its multiple functional groups, serves as an excellent starting material for the construction of more complex molecules. cymitquimica.comresearchgate.net Its utility stems from the distinct reactivity of the hydroxyl, fluoro, and thioether moieties, which can be addressed sequentially or in one-pot multicomponent reactions. nih.gov

The phenolic hydroxyl group can be readily converted into an ether or ester, or it can be used to direct subsequent reactions. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, introducing new functional handles and altering the electronic properties of the molecule. The aromatic rings themselves can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build larger, more elaborate structures.

The biphenyl (B1667301) structure of this compound is a prime starting point for the synthesis of polycyclic aromatic systems. The phenol group strongly activates the ring towards electrophilic substitution, facilitating reactions that can lead to cyclization. chemistrysteps.com For instance, intramolecular Friedel-Crafts-type reactions could be envisioned, where a suitably introduced acyl group on the phenol oxygen or the second aromatic ring could cyclize to form a fused ring system, such as a dibenzofuran (B1670420) or a fluorenone derivative. The precise substitution pattern, including the fluorine atom, would direct the regiochemical outcome of such cyclizations.

The functional groups present in this compound make it an attractive precursor for the synthesis of various heterocyclic scaffolds. The phenolic hydroxyl group can be used as a nucleophile in reactions to form oxygen-containing heterocycles. For example, reaction with a dielectrophile could lead to the formation of a benzoxazine (B1645224) or other related structures.

Moreover, the synthesis of sulfur- and nitrogen-containing heterocycles is a plausible application. The thioether and the aromatic rings can be involved in cyclization strategies to form thiadiazoles or quinazolinones, which are known for their diverse biological activities. nih.govresearchgate.net Multicomponent reactions, which are highly efficient for building molecular diversity, could utilize this compound as one of the key starting materials to rapidly generate libraries of novel heterocyclic compounds. nih.gov

Investigation of this compound as a Chemical Probe for in vitro Biological System Interactions (excluding human data)

The structural motifs within this compound—specifically the fluorinated phenol and the bi-aryl system—are common features in molecules designed as chemical probes for studying biological systems. The fluorine atom is often incorporated into drug candidates and biological probes to improve metabolic stability or enhance binding affinity to a target protein by altering the molecule's electronic properties and conformation. nih.gov The thioether group can also participate in key binding interactions or serve as a site for further functionalization. While specific in vitro studies using this exact compound as a probe are not widely documented in public literature, its structure represents a valuable scaffold for such purposes.

The design of analogues based on a lead structure is a cornerstone of medicinal chemistry. Starting from this compound, a variety of analogues could be synthesized to probe structure-activity relationships (SAR) for a specific biological receptor. The introduction of fluorine is a well-established strategy in this context. nih.gov For instance, additional fluorine atoms could be introduced to block potential sites of metabolism or to systematically vary the electronic landscape of the molecule.

The synthesis of such analogues would involve standard organic transformations. The phenolic hydroxyl group could be alkylated or acylated to explore the impact of a different group at this position. The methylthio group could be oxidized to the corresponding sulfoxide or sulfone to introduce more polar, hydrogen-bond-accepting groups. Furthermore, the core biphenyl structure could be modified through cross-coupling reactions to attach different substituents, thereby systematically exploring the chemical space around the scaffold to optimize binding to a target receptor, as is common in the development of kinase inhibitors or other targeted agents. nih.gov

Mechanism-of-Action Studies in in vitro Cellular Models (without human relevance or therapeutic claims)

Another area of investigation for substituted phenols involves their effects on cell membranes and related functions. Studies on yeast cells have shown that certain chlorophenols can alter the electrical properties of the cell membrane, a phenomenon that correlates with their lipophilicity as described by their octanol:water partition coefficients. nih.gov These studies often aim to understand the fundamental interactions between chemical structures and biological systems without direct therapeutic implications. The specific mechanism of any potential biological activity of this compound would need to be determined through dedicated in vitro studies.

Potential in Materials Science Applications

The unique combination of a fluorinated phenol and a methylthiophenyl group within a single molecule suggests that this compound could be a valuable compound for investigation in materials science.

Considerations for Optoelectronic Properties of Thiophene-Phenol Conjugated Systems

Thiophene-based π-conjugated systems are of significant interest for applications in organic electronics due to their favorable charge transport and light-harvesting properties. rsc.org The electronic and optical characteristics of these materials can be fine-tuned by introducing various functional groups. rsc.org The presence of both an electron-donating phenol moiety and a sulfur-containing thiophene (B33073) ring in this compound creates a donor-acceptor type structure, which is a common design strategy for developing materials with interesting optoelectronic properties.

The fluorine substituent on the phenol ring can further influence the electronic properties by lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of frontier molecular orbital energies is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgcmu.edu The methylthio group on the thiophene ring can also impact the molecular packing and electronic coupling in the solid state. Theoretical and experimental studies on related thiophene-based oligomers and polymers have shown that the nature and position of substituents significantly affect their absorption and emission spectra, as well as their performance in electronic devices. rsc.org

Table 1: Potential Optoelectronic Characteristics of Thiophene-Phenol Systems

| Property | General Influence of Structural Moieties |

| Absorption Spectrum | The π-conjugated system of the thiophene and phenyl rings would likely lead to absorption in the UV-visible range. ep2-bayreuth.de |

| Emission Spectrum | Fluorescence is a common feature of thiophene-based conjugated materials, with the emission wavelength being tunable through substitution. nih.gov |

| HOMO/LUMO Levels | The phenol group acts as an electron donor, while the fluorinated ring and thiophene can act as acceptors, allowing for the tuning of the electronic bandgap. rsc.org |

| Charge Carrier Mobility | The ability of thiophene units to facilitate charge transport is a key feature for applications in organic field-effect transistors. wikipedia.org |

Role in Polymer Chemistry as a Monomer or Modifier

The structure of this compound, with its reactive phenol group and potential for functionalization at the thiophene ring, makes it a candidate for use in polymer chemistry. It could potentially serve as a monomer for the synthesis of novel polymers or as a modifier to impart specific properties to existing polymers.

As a monomer, the phenolic hydroxyl group could be used for polycondensation reactions, for example, with formaldehyde (B43269) to create a phenoplast resin, or in the synthesis of polyesters or polyethers. The thiophene ring also offers a route to polymerization. Polythiophenes are a well-studied class of conducting polymers, and their synthesis can be achieved through various methods, including oxidative chemical or electrochemical polymerization. wikipedia.org The presence of the fluorophenol substituent on the thiophene monomer would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics. wikipedia.org

Alternatively, this compound could be used as a polymer modifier. For instance, it could be grafted onto existing polymer chains to introduce the specific optical or electronic properties of the thiophene-phenol system. The fluorine atom could also enhance properties like thermal stability and resistance to chemical degradation. The synthesis of copolymers containing thiophene and other aromatic units is a common strategy to create materials with tailored properties for specific applications. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for 3 Fluoro 5 2 Methylthiophenyl Phenol

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The presence of a biaryl axis in 3-Fluoro-5-(2-methylthiophenyl)phenol introduces the possibility of axial chirality if rotation around the C-C single bond between the two aromatic rings is restricted. This has led to a growing interest in the development of stereoselective synthetic pathways to access enantiopure or enantioenriched chiral analogues. nih.gov Such chiral biaryls are valuable as ligands in asymmetric catalysis and as intermediates in the synthesis of complex molecules. rsc.orgnih.gov

Future research is likely to focus on several key strategies for achieving stereoselectivity:

Kinetic Resolution: This approach involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopuer enantiomer. acs.org For this compound, this could involve enzymatic resolution or the use of chiral catalysts that preferentially react with one atropisomer. acs.orgacs.org

Asymmetric Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-based catalytic systems with chiral ligands is a promising avenue for the direct asymmetric synthesis of chiral biaryls. nih.govnih.gov These methods could enable the construction of the biaryl backbone of this compound with high enantioselectivity. nih.gov

Desymmetrization: Starting from a prochiral precursor, a chiral catalyst can be used to selectively functionalize one of two equivalent positions, leading to a chiral product. acs.org This strategy could be applied to a symmetric precursor of this compound to introduce the desired chirality.

Table 1: Potential Strategies for Stereoselective Synthesis

| Method | Description | Potential Advantages | Potential Challenges |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. acs.org | Can be highly effective with the right catalyst or enzyme. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Cross-Coupling | Use of a chiral catalyst to control the stereochemistry of the biaryl bond formation. nih.govnih.gov | Can provide high enantioselectivity in a single step. | Requires the development of specialized and often expensive chiral ligands. |

| Desymmetrization | Introduction of chirality into a prochiral molecule. acs.org | Can be highly efficient and atom-economical. | Requires a suitable prochiral starting material. |

Advanced Spectroscopic Techniques for Analyzing Complex Interactions in Solution and Solid State

A deeper understanding of the intra- and intermolecular interactions of this compound is crucial for predicting its behavior in different environments. Advanced spectroscopic techniques are essential tools for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful technique for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and its large chemical shift range. acs.orgnih.gov It can provide detailed information about the local electronic environment of the fluorine atom and can be used to probe intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov Advanced 2D NMR techniques, such as NOESY and HOESY, can be used to elucidate the three-dimensional structure and intermolecular associations in solution.

Solid-State NMR (ssNMR): ssNMR can provide valuable insights into the structure and dynamics of this compound in the solid state, including information on crystal packing and polymorphism.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. For chiral analogues, it can be used to determine the absolute configuration. rsc.org

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Gained | Relevance to this compound |

| 19F NMR | Electronic environment of the fluorine atom, intermolecular interactions. acs.orgnih.gov | Probing hydrogen bonding involving the fluorine and hydroxyl groups. |

| 2D NMR (NOESY/HOESY) | Spatial proximity of atoms, intermolecular interactions in solution. | Elucidating the conformation of the biaryl linkage and interactions with solvent molecules. |

| Solid-State NMR | Structure and dynamics in the solid state, polymorphism. | Characterizing different crystalline forms and their stability. |

| X-ray Crystallography | Precise 3D structure, absolute configuration of chiral molecules. rsc.org | Determining the solid-state conformation and packing of the molecule and its chiral analogues. |

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. engineering.org.cnacs.orgnih.govarxiv.org For this compound, these computational tools offer several exciting opportunities:

Property Prediction: ML models can be trained on large datasets of chemical information to predict a wide range of properties for new molecules, such as solubility, and potential bioactivity. arxiv.orgresearchgate.net This can help to prioritize synthetic targets and guide experimental work.

Reactivity Prediction and Retrosynthesis: AI-powered tools can predict the outcomes of chemical reactions and even suggest synthetic routes to a target molecule (retrosynthesis). engineering.org.cnacs.orgmit.educhemcopilot.com This can accelerate the discovery of new synthetic pathways and the optimization of existing ones. mit.edu

Table 3: Applications of AI and Machine Learning

| Application | Description | Potential Impact on Research |

| Property Prediction | Using ML models to forecast physical, chemical, and biological properties. arxiv.orgresearchgate.net | Faster screening of virtual libraries of analogues for desired characteristics. |

| Reactivity Prediction | AI algorithms to predict the products and yields of chemical reactions. chemcopilot.com | More efficient planning of experiments and avoidance of unproductive reaction conditions. |

| Retrosynthesis | AI-driven tools to design synthetic routes to a target molecule. engineering.org.cnacs.orgmit.educhemcopilot.com | Rapid identification of novel and efficient synthetic pathways. |

Exploration of Photochemical Transformations of this compound

The presence of both a fluorinated aromatic ring and a thioether linkage suggests that this compound may exhibit interesting photochemical reactivity. mdpi.comresearchgate.netresearchgate.net Future research in this area could explore:

Photochemical Stability: Understanding the stability of the compound under various light conditions is important for its potential applications. nih.gov The carbon-fluorine bond is generally strong, but photochemical reactions can sometimes lead to defluorination. acs.org

Photoinduced Reactions: The thioether group can be susceptible to photooxidation, potentially leading to the corresponding sulfoxide (B87167) or sulfone. researchgate.net The phenolic group can also participate in photoinduced electron transfer processes. youtube.com Investigating these reactions could lead to the synthesis of new derivatives with unique properties.

Investigation of Catalytic Roles for this compound-Derived Ligands

Biaryl phenols are a well-established class of privileged ligands in transition metal catalysis. nih.gov The specific electronic and steric properties of this compound make its derivatives attractive candidates for new ligands. Future research could focus on:

Synthesis of Ligand Scaffolds: Developing synthetic routes to modify the phenolic hydroxyl group and incorporate coordinating moieties to create a range of new ligands.

Application in Catalysis: Screening these new ligands in a variety of catalytic reactions, such as cross-coupling, asymmetric hydrogenation, and hydroformylation, to identify potential applications where they may offer advantages in terms of activity, selectivity, or stability. mdpi.com

Sustainability and Scalability Challenges for Industrial and Large-Scale Synthesis

For any compound with potential commercial applications, the sustainability and scalability of its synthesis are critical considerations. numberanalytics.commdpi.comsuanfarma.comispe.orgabpi.org.ukreachemchemicals.com Research in this area will need to address several challenges:

Green Chemistry Principles: Developing synthetic routes that utilize less hazardous solvents, reduce waste, and are more energy-efficient. mdpi.comispe.org This could involve exploring biocatalytic methods or flow chemistry approaches. researchgate.net

Process Intensification: Investigating continuous manufacturing processes, which can offer advantages in terms of safety, efficiency, and consistency compared to traditional batch processes. numberanalytics.comresearchgate.netamarequip.comnumberanalytics.comaiche.org

Scalability of Cross-Coupling Reactions: The likely use of transition metal-catalyzed cross-coupling reactions in the synthesis of this compound presents challenges for large-scale production, including catalyst cost, removal of metal impurities from the final product, and the use of potentially hazardous reagents. nih.govacs.orgresearchgate.nethes-so.chresearchgate.net

Q & A

How can researchers optimize the synthesis of 3-Fluoro-5-(2-methylthiophenyl)phenol to improve yield and purity?

Level: Advanced

Methodological Answer:

The synthesis of this compound requires careful optimization of cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce the 2-methylthiophenyl group. Key considerations include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for coupling halogenated phenol derivatives with thiophenyl boronic acids.

- Solvent System: Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction efficiency, as seen in analogous fluorophenol syntheses .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) can isolate the product, as demonstrated for structurally similar fluorophenols .

Data Reference: A 69% yield was achieved for a related trifluoromethylphenyl ketone synthesis under Grignard reaction conditions, highlighting the importance of controlled temperature (-5°C) and stoichiometry .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use reverse-phase C18 columns with ESI-MS in negative ion mode to verify molecular weight (MW: 232.26 g/mol) and detect impurities.

- Melting Point Analysis: Compare experimental values (e.g., 93–95°C for 3-fluoro-4-nitrophenol) to literature data to assess purity .

How do electronic effects of the fluorine and methylthio substituents influence the reactivity of this compound in electrophilic substitution reactions?

Level: Advanced

Methodological Answer:

The fluorine atom (-I effect) deactivates the aromatic ring, directing electrophiles to the meta/para positions relative to itself. Meanwhile, the methylthio group (+M effect) activates the ring, favoring ortho/para substitution on its attached benzene. This interplay creates regioselectivity challenges. For example:

- Nitration: Predominant substitution occurs at the para position of the methylthio group, away from the fluorine’s deactivating influence.

- Computational Modeling: DFT calculations (e.g., Gaussian 09) can predict reactive sites by analyzing electron density maps, as applied to fluorinated benzaldehyde derivatives .

How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Level: Advanced

Methodological Answer:

Solubility variations arise from solvent polarity and hydrogen-bonding capacity. To resolve contradictions:

- Experimental Validation: Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, methanol, and aqueous buffers (pH 7.4).

- Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) determines melting enthalpy, correlating with solubility parameters.

Reference: A resveratrol analog with a similar fluorophenol structure showed 50 mg/mL solubility in DMSO but required PEG300 and Tween-80 for aqueous formulations .

What strategies are recommended for assessing the biological activity of this compound in antioxidant assays?

Level: Basic

Methodological Answer:

- DPPH Radical Scavenging: Dissolve the compound in ethanol (0.1–1 mM) and measure absorbance decay at 517 nm. Compare to Trolox standards.

- FRAP Assay: Monitor Fe³⁺ reduction to Fe²⁺ at 593 nm in acetate buffer (pH 3.6).

- Cell-Based Models: Use HepG2 cells with H₂O₂-induced oxidative stress, quantifying viability via MTT assay.

Optimization Tip: Adjust solvent systems (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts, as demonstrated in phenol fraction studies on Pleurotus ostreatus .

How can metabolomic approaches elucidate the degradation pathways of this compound in environmental or biological systems?

Level: Advanced

Methodological Answer:

- Non-Targeted Metabolomics: Employ LC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronides, sulfates) in microbial or hepatic models.

- Pathway Analysis: Map metabolites to KEGG pathways using software like MetaboAnalyst 6.0. Focus on cytochrome P450-mediated oxidation and methylthio group demethylation.

Case Study: Similar fluorophenols showed hydroxylation at the para position and conjugation with glutathione in Pseudomonas spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.